molecular formula C19H32N4O3S B2373788 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034294-98-7

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2373788
CAS No.: 2034294-98-7
M. Wt: 396.55
InChI Key: NHEPFPICANHGCV-UHFFFAOYSA-N
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Description

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)aniline with an isocyanate to form the corresponding urea derivative. This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(4-methylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
  • 4-((3-(4-ethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Uniqueness

The presence of the tert-butyl group in 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide imparts unique steric and electronic properties, distinguishing it from similar compounds. This can affect its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3S/c1-19(2,3)16-6-8-17(9-7-16)21-18(24)20-14-15-10-12-23(13-11-15)27(25,26)22(4)5/h6-9,15H,10-14H2,1-5H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEPFPICANHGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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